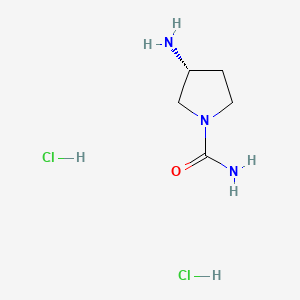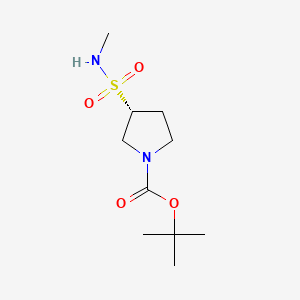
2,5-Difluoro-4-(propan-2-yl)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-4-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 5th positions, and an isopropyl group is substituted at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(propan-2-yl)benzoic acid can be achieved through several methods, including:
Halogenation and Friedel-Crafts Alkylation: This method involves the halogenation of benzoic acid followed by Friedel-Crafts alkylation to introduce the isopropyl group.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis.
Industrial Production Methods
Industrial production of 2,5-Difluoro-4-(propan-2-yl)benzoic acid typically involves large-scale halogenation and alkylation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms and the isopropyl group.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-4-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can yield corresponding alcohols or ketones.
Aplicaciones Científicas De Investigación
2,5-Difluoro-4-(propan-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-4-(propan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The isopropyl group influences the compound’s lipophilicity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobenzoic acid: Similar structure but with fluorine atoms at different positions.
2-Fluoro-4-(propan-2-yl)benzoic acid: Similar structure but with only one fluorine atom.
Uniqueness
2,5-Difluoro-4-(propan-2-yl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the isopropyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10F2O2 |
|---|---|
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
2,5-difluoro-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-5(2)6-3-9(12)7(10(13)14)4-8(6)11/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
FLRRNSULXNINAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
![rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine](/img/structure/B13588394.png)

![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)

amine](/img/structure/B13588403.png)




![3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol](/img/structure/B13588437.png)
